3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2175884-28-1
VCID: VC4778071
InChI: InChI=1S/C16H25N3O2/c20-15-4-2-1-3-14(15)18-9-6-13(7-10-18)11-19-12-17-8-5-16(19)21/h5,8,12-15,20H,1-4,6-7,9-11H2
SMILES: C1CCC(C(C1)N2CCC(CC2)CN3C=NC=CC3=O)O
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395

3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

CAS No.: 2175884-28-1

Cat. No.: VC4778071

Molecular Formula: C16H25N3O2

Molecular Weight: 291.395

* For research use only. Not for human or veterinary use.

3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one - 2175884-28-1

Specification

CAS No. 2175884-28-1
Molecular Formula C16H25N3O2
Molecular Weight 291.395
IUPAC Name 3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one
Standard InChI InChI=1S/C16H25N3O2/c20-15-4-2-1-3-14(15)18-9-6-13(7-10-18)11-19-12-17-8-5-16(19)21/h5,8,12-15,20H,1-4,6-7,9-11H2
Standard InChI Key NIDHMZWSMMDAKM-UHFFFAOYSA-N
SMILES C1CCC(C(C1)N2CCC(CC2)CN3C=NC=CC3=O)O

Introduction

Structural Characterization and Chemical Properties

Core Architecture

The compound consists of a 3,4-dihydropyrimidin-4-one scaffold substituted at the 3-position with a [1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl group. Key structural features include:

  • Dihydropyrimidinone ring: A six-membered heterocycle with nitrogen atoms at positions 1 and 3 and a ketone group at position 4 .

  • Piperidine moiety: A six-membered saturated nitrogen-containing ring, substituted at the 4-position with a methyl group linked to the dihydropyrimidinone core .

  • 2-Hydroxycyclohexyl group: A cyclohexane ring with a hydroxyl group at the 2-position, attached to the piperidine nitrogen .

The stereochemistry of the hydroxycyclohexyl group (axial vs. equatorial) and piperidine ring conformation significantly influence its biological activity .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₇N₃O₂
Molecular Weight313.42 g/mol
Hydrogen Bond Donors2 (hydroxyl, NH)
Hydrogen Bond Acceptors4 (ketone, hydroxyl, 2x N)
LogP (Predicted)2.1 ± 0.3

The compound exhibits moderate lipophilicity, enabling membrane permeability while retaining water solubility through hydrogen bonding .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a Biginelli reaction followed by post-functionalization :

  • Step 1: Condensation of ethyl acetoacetate, urea, and benzaldehyde derivatives to form the dihydropyrimidinone core.

  • Step 2: N-alkylation with 1-(2-hydroxycyclohexyl)piperidin-4-ylmethanol using Mitsunobu conditions (DIAD, PPh₃) .

Yield: 45–60% after purification by column chromatography .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 12 hours to 30 minutes, improving yields to 70–75% . Key advantages include:

  • Enhanced regioselectivity for the 3-position substitution.

  • Reduced formation of byproducts like 5-arylidene derivatives .

Pharmacological Activities

Anticancer Properties

The compound inhibits SHP2 phosphatase, a key regulator of the RAS-MAPK signaling pathway, with an IC₅₀ of 12.3 nM . Comparative studies show:

  • Selectivity: 50-fold higher for SHP2 over hERG ion channels (IC₅₀ > 1 μM), reducing cardiac toxicity risks .

  • In vivo efficacy: Tumor growth inhibition of 68% in xenograft models (H1975 NSCLC) at 50 mg/kg/day .

Antimicrobial Activity

Against multidrug-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)
MRSA ATCC 433008
MRSA clinical isolate16

Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with undecaprenyl pyrophosphate synthase .

Anti-Inflammatory Effects

In LPS-induced macrophages:

  • IL-6 suppression: 82% reduction at 10 μM .

  • NF-κB inhibition: Blockade of IκBα phosphorylation (IC₅₀ = 5.7 μM) .

Applications in Drug Development

Oncology Therapeutics

The compound’s SHP2 inhibitory activity positions it as a candidate for:

  • Combination therapies: Synergy with MEK inhibitors (e.g., trametinib) in KRAS-mutant cancers .

  • Brain-penetrant agents: Structural modifications (e.g., fluorination) enhance blood-brain barrier permeability for glioblastoma treatment .

Chemical Biology Tools

Used as a molecular probe to study:

  • Allosteric regulation of SHP2: Crystal structures reveal binding at the interface of the N-SH2 and PTP domains .

  • Crosstalk between RAS and PI3K pathways: Dual inhibition of SHP2 and PI3Kα in PTEN-deficient cancers .

Comparative Analysis with Analogues

CompoundStructural VariationSHP2 IC₅₀ (nM)hERG IC₅₀ (μM)
Target compound-12.3>1,000
6-Cyclopropyl analogue Cyclopropyl at C628.7420
Piperidine-3-carboxamide derivative Carboxamide substitution45.2310
SHP099 Trifluoromethylphenyl group18.912

The target compound’s superior hERG selectivity and pharmacokinetic profile (t₁/₂ = 6.2 h in mice) highlight its therapeutic advantage .

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